
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of two bromine atoms and a fused bicyclic system, which includes a methanoindene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.
Oxidation Reactions: Oxidative processes can modify the compound’s structure and introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds and oxidized derivatives, respectively.
科学的研究の応用
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione involves its interaction with molecular targets and pathways. The bromine atoms and the methanoindene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
2,2-Dichloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with chlorine atoms instead of bromine.
2,2-Difluoro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with fluorine atoms instead of bromine.
2,2-Diiodo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications that require bromine’s unique characteristics.
特性
CAS番号 |
91211-35-7 |
|---|---|
分子式 |
C10H8Br2O2 |
分子量 |
319.98 g/mol |
IUPAC名 |
4,4-dibromotricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8(13)6-4-1-2-5(3-4)7(6)9(10)14/h1-2,4-7H,3H2 |
InChIキー |
VKJCPBAJQBFXQI-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C(=O)C(C3=O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


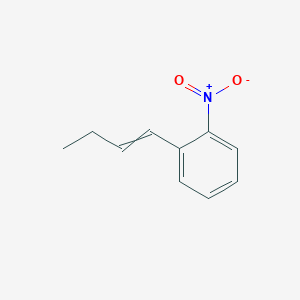
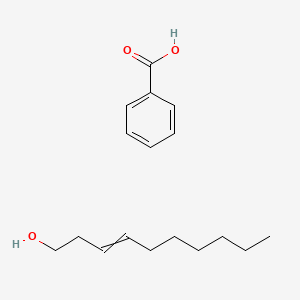
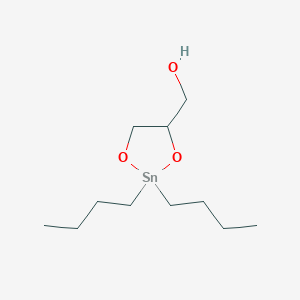
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
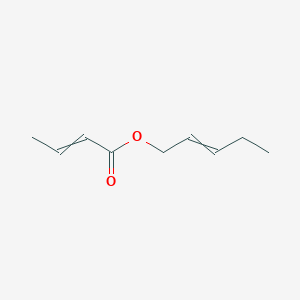
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
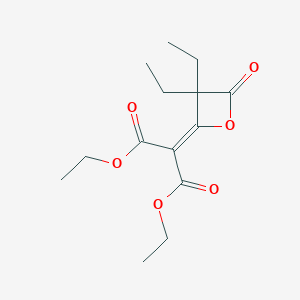
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
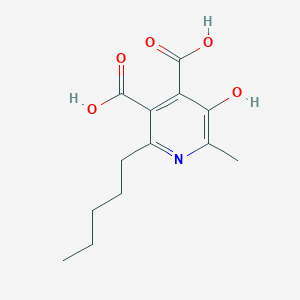
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

